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Compound of Interest

Compound Name: 4-Hydroxy-3-nitrobenzaldehyde

Cat. No.: B041313

Synthesis of 4-Hydroxy-3-nitrobenzaldehyde: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-
hydroxy-3-nitrobenzaldehyde from p-hydroxybenzaldehyde. The document details
established experimental protocols, presents key quantitative data in a structured format, and
illustrates the synthetic workflow. This guide is intended to serve as a valuable resource for
researchers and professionals engaged in chemical synthesis and drug development.

Quantitative Data Summary

The following tables summarize the key physical, spectroscopic, and reaction-specific data for
the synthesis of 4-hydroxy-3-nitrobenzaldehyde.

Table 1: Physical and Spectroscopic Properties
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p-Hydroxybenzaldehyde

4-Hydroxy-3-

Property ] ) nitrobenzaldehyde
(Starting Material)
(Product)
Molecular Formula C7He02 C7HsNOa4[1]
Molecular Weight 122.12 g/mol 167.12 g/mol [1]
Melting Point 115-117 °C 140-142 °C[2]
Boiling Point 191 °C 275 °CI[1]
White to pale yellow crystalline
Appearance ] Yellow to brown powder[2]
solid
Slightly soluble in water; ) )
. ) Slightly soluble in DMSO and
Solubility soluble in ethanol, ether,

acetone, ethyl acetate.

Methanol.[2][3]

H NMR (CDCls, 500 MHz)

59.94 (s, 1H, -CHO), 8.65 (s,
1H, Ar-H), 8.13 (d, 1H, Ar-H),
7.35 (d, 1H, Ar-H)

Data available, requires

13C NMR - specific solvent and reference
for precise shifts.[4]
3229, 2818, 1692, 1615, 1563,
IR (KBr, cm~1) -

1335, 1270, 1130

Mass Spec (ESI-MS)

m/z: 166 [M-H]~

Table 2: Summary of Synthetic Protocols
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Protocol 1: Nitric Acid in

Protocol 2: Green

Parameter . Synthesis with HZSM-5
Dichloromethane
Catalyst
Nitrating Agent 70% Nitric Acid Nitrogen Dioxide (liquid)
Catalyst Ammonium Molybdate HZSM-5 Molecular Sieve
Solvent Dichloromethane (DCM) Dichloromethane (DCM)

Reactant Ratio

1:1 (p-
hydroxybenzaldehyde:HNO3)

Temperature Reflux <5 °C initially, then 25 °C
Reaction Time 1 hour 6 hours

Reported Yield 85% 61.9% - 66.9%

Purification Column Chromatography Filtration and Recrystallization

(Ethyl acetate:Hexane)

Experimental Protocols

This section provides detailed methodologies for the synthesis of 4-hydroxy-3-

nitrobenzaldehyde.

Protocol 1: Nitration using Nitric Acid in
Dichloromethane[5]

This protocol describes a high-yield synthesis using nitric acid with a catalyst in an organic

solvent.

Materials:

e p-Hydroxybenzaldehyde (1 mmol)

e Dichloromethane (DCM) or Dichloroethane (DCE)

e Ammonium molybdate (1 mmol)
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e 70% Nitric Acid (1 mmol, 0.063 mL)

¢ Anhydrous Sodium Sulfate (Na2S0a4)

o Ethyl acetate

e Hexane

» Standard laboratory glassware

e Reflux apparatus

o Magnetic stirrer

 Rotary evaporator

e Column chromatography setup

Procedure:

o Reaction Setup: To a solution of p-hydroxybenzaldehyde (1 mmol) in dichloromethane, add
ammonium molybdate (1 mmol, 1.235 g).

o Addition of Nitrating Agent: Add 70% nitric acid (1 mmol, 0.063 mL) to the mixture.

o Reaction: Reflux the reaction mixture for 1 hour. Monitor the progress of the reaction using
Thin Layer Chromatography (TLC).

o Work-up: Upon completion, filter the reaction mixture and wash the solid residue with water.
Separate the organic layer and dry it over anhydrous sodium sulfate.

 Purification: Evaporate the solvent under vacuum using a rotary evaporator. Purify the crude
product by column chromatography using a mixture of ethyl acetate and hexane (3:7) as the
eluent.

o Characterization: The final product, 4-hydroxy-3-nitrobenzaldehyde, is obtained as a
yellow powder. Confirm the identity and purity of the product by measuring its melting point
(138-140 °C) and acquiring IR, *H-NMR, and mass spectra.
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Protocol 2: Green Synthesis using HZSM-5 Molecular
Sieve Catalyst

This protocol presents an environmentally friendlier approach utilizing a solid acid catalyst and
nitrogen dioxide.

Materials:

e p-Hydroxybenzaldehyde (12.2 g)

e Dichloromethane (120 mL)

e HZSM-5 molecular sieve catalyst (1.5 g)
¢ Liquid Nitrogen Dioxide (3.8 mL)

» 8% Sodium Bicarbonate solution

« Distilled water

o Standard laboratory glassware

o Magnetic stirrer

e |ce bath

Filtration apparatus

Procedure:

o Reaction Setup: In a suitable flask, add 12.2 g of p-hydroxybenzaldehyde to 120 mL of
dichloromethane. Add 1.5 g of HZSM-5 molecular sieve catalyst and stir the mixture well.

e Cooling: Cool the reaction mixture to below 5 °C using an ice bath.

» Addition of Nitrating Agent: Slowly add 3.8 mL of liquid nitrogen dioxide to the cooled
mixture.
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e Reaction: After the addition is complete, allow the reaction to warm to 25 °C and continue
stirring for 6 hours.

o Work-up: After the reaction is complete, filter the mixture to separate the HZSM-5 catalyst.

e Neutralization and Washing: Wash the organic phase with an 8% sodium bicarbonate
solution until it is neutral. Then, wash the organic phase three times with distilled water.

« |solation: Remove the dichloromethane by distillation under reduced pressure to obtain the
yellow solid product. The reported yield is approximately 10.35 g (61.9%).

e Characterization: Confirm the product's identity and purity through melting point
determination (140-141 °C) and spectroscopic analysis (*H NMR, IR, ESI-MS).

Mandatory Visualization

The following diagrams illustrate the key workflows and transformations described in this guide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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